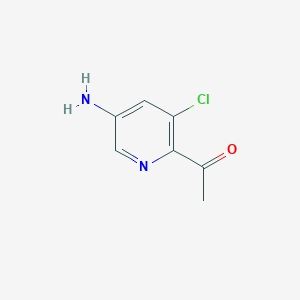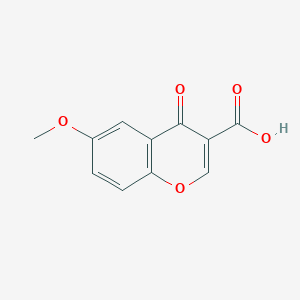![molecular formula C8H6ClIN2 B15232008 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-b]pyridine core, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolo[3,2-b]pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .
Aplicaciones Científicas De Investigación
5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity and mechanism of action of pyrrolopyridine derivatives in cellular and molecular systems.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound’s unique structure allows it to bind to the active site of these targets, blocking their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-chloro-1H-pyrrolo[3,2-b]pyridine: Differently substituted, leading to variations in chemical properties and applications.
5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine:
Uniqueness
5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H6ClIN2 |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
5-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-2-3-7(9)11-5(6)4-8(12)10/h2-4H,1H3 |
Clave InChI |
NBAGBXAFOQNDTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C1I)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

![tert-butyl N-{4-fluorobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15232032.png)
